molecular formula C8H14Cl2N2O3 B1210736 N(epsilon)-Dichloroacetyllysine CAS No. 92145-83-0

N(epsilon)-Dichloroacetyllysine

Cat. No.: B1210736
CAS No.: 92145-83-0
M. Wt: 257.11 g/mol
InChI Key: LKTREGZQOAGANC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(epsilon)-Dichloroacetyllysine is a chemically modified lysine derivative in which a dichloroacetyl group (–CO–CCl₂) is attached to the epsilon (ε) amino group of the lysine side chain. This modification introduces significant electrophilicity and steric bulk compared to natural lysine or its acetylated analogs.

Properties

CAS No.

92145-83-0

Molecular Formula

C8H14Cl2N2O3

Molecular Weight

257.11 g/mol

IUPAC Name

(2S)-2-amino-6-[(2,2-dichloroacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H14Cl2N2O3/c9-6(10)7(13)12-4-2-1-3-5(11)8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)/t5-/m0/s1

InChI Key

LKTREGZQOAGANC-YFKPBYRVSA-N

SMILES

C(CCNC(=O)C(Cl)Cl)CC(C(=O)O)N

Isomeric SMILES

C(CCNC(=O)C(Cl)Cl)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNC(=O)C(Cl)Cl)CC(C(=O)O)N

Synonyms

N(6)-2ClAcLys
N(epsilon)-(dichloroacetyl)lysine
N(epsilon)-dichloroacetyllysine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, functional groups, and applications of N(epsilon)-Dichloroacetyllysine with related compounds:

Compound Molecular Formula Functional Group Key Features Applications/Context
N6-Acetyllysine C₈H₁₆N₂O₃ Acetyl (–CO–CH₃) – Substitutes ε-amino group with acetyl.
– Common in post-translational protein modifications.
Biochemistry research, proteomics.
Dichlormid C₈H₁₁Cl₂NO Dichloroacetamide (–CO–CCl₂) – Contains diallyl groups.
– Used as a herbicide safener.
– High electrophilicity due to Cl atoms.
Agriculture (herbicide protection).
This compound (Hypothetical) C₈H₁₄Cl₂N₂O₃ (inferred) Dichloroacetyl (–CO–CCl₂) – Combines lysine backbone with dichloroacetyl.
– Likely higher reactivity than acetylated analogs.
Potential use in chemical biology, drug design.
Key Observations:

Electrophilicity : The dichloroacetyl group in this compound and Dichlormid introduces greater electrophilicity compared to the acetyl group in N6-Acetyllysine. This could enhance reactivity in nucleophilic environments, such as enzyme active sites .

Steric Effects : The dichloroacetyl group’s bulkiness may hinder interactions in biological systems compared to the smaller acetyl group in N6-Acetyllysine.

Biological Stability: Dichloroacetylated compounds (e.g., Dichlormid) are known for their stability under physiological conditions, suggesting similar traits for this compound .

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